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Compound of Interest

Compound Name: Euojaponine D

Cat. No.: B15589033 Get Quote

For Immediate Release

[City, State] – [Date] – The complex molecular structure of Euojaponine D, a sesquiterpene

pyridine alkaloid isolated from Euonymus japonica, has been successfully elucidated using a

suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This

application note provides a detailed account of the methodologies employed, offering a

comprehensive protocol for researchers, scientists, and professionals in drug development

engaged in the structural analysis of novel natural products.

Euojaponine D belongs to a class of structurally complex alkaloids known for their potential

biological activities. The precise determination of their three-dimensional structure is a critical

step in understanding their mechanism of action and potential therapeutic applications. This

was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, and HMBC) NMR experiments.

Quantitative NMR Data Summary
The chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of Euojaponine D were

meticulously assigned based on comprehensive NMR analysis. The data, presented in the

tables below, provide a complete spectral fingerprint of the molecule.

Table 1: ¹H NMR Data for Euojaponine D (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.71 d 3.6

2 5.37 t 3.0

3 5.57 d 3.0

4 - - -

5 4.96 d 1.1

6 2.36 m

7 5.58 d 3.6

8 5.70 d 3.6

9 - - -

10 - - -

11 4.65 d 13.2

4.95 d 13.2

12 1.41 s

14 1.55 s

15 4.80 d 12.0

4.90 d 12.0

4' 8.25 dd 7.8, 2.0

5' 7.50 dd 7.8, 4.8

6' 8.80 dd 4.8, 2.0

7' 3.20 m

8' 1.30 d 7.0

9' 3.05 m

10' 1.25 d 7.0
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

OAc
1.42, 2.05, 2.10, 2.15,

2.32
s

OBz (ortho) 8.10 dd 8.5, 1.5

OBz (meta) 7.60 dd 8.5, 7.5

| OBz (para) | 7.45 | t | 7.5 |

Table 2: ¹³C NMR Data for Euojaponine D (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

1 73.5 11' 175.3

2 70.0 12' 167.1

3 77.8 OAc (C=O)
169.0, 169.4, 169.5,

170.0, 170.1

4 71.7 OAc (CH₃) 20.5, 20.8, 21.0, 21.5

5 80.5 OBz (C=O) 165.0

6 40.0 OBz (C-1'') 130.0

7 73.0 OBz (C-2'',6'') 129.5

8 72.5 OBz (C-3'',5'') 128.5

9 50.8 OBz (C-4'') 133.0

10 92.6

11 63.0

12 25.0

13 85.0

14 28.0

15 65.0

2' 150.5

3' 138.0

4' 125.0

5' 139.0

6' 153.0

7' 45.0

8' 15.0

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

9' 45.5

| 10'| 15.5 | | |

Experimental Protocols
The following protocols outline the standardized procedures for the acquisition of NMR data for

the structure elucidation of Euojaponine D.

Sample Preparation
Compound Isolation: Euojaponine D is isolated from the root bark of Euonymus japonica

using standard chromatographic techniques.

Sample Weighing: Approximately 5-10 mg of purified Euojaponine D is accurately weighed.

Solvent Selection: The weighed sample is dissolved in approximately 0.5 mL of deuterated

chloroform (CDCl₃).

NMR Tube: The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy
Instrument: A 500 MHz NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 12 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 2.7 s
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Processing: Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm.

¹³C NMR Spectroscopy
Instrument: A 125 MHz NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 250 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.1 s

Processing: Fourier transformation with exponential multiplication, phase correction, and

baseline correction. Chemical shifts are referenced to the CDCl₃ solvent signal at δ 77.16

ppm.

2D NMR Spectroscopy
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing

adjacent protons.

Pulse Program: Standard COSY-45 or DQF-COSY sequence.

Acquisition Parameters:

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 8
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Processing: Sine-bell window function applied in both dimensions followed by 2D Fourier

transformation.

Purpose: To identify direct one-bond correlations between protons and their attached

carbons (¹H-¹³C).

Pulse Program: Standard HSQC with gradient selection.

Acquisition Parameters:

Spectral Width (F2): 12 ppm

Spectral Width (F1): 200 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 16

Processing: Qsine window function in both dimensions followed by 2D Fourier

transformation.

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C), crucial for connecting different spin systems and identifying quaternary

carbons.

Pulse Program: Standard HMBC with gradient selection.

Acquisition Parameters:

Spectral Width (F2): 12 ppm

Spectral Width (F1): 250 ppm

Number of Increments (F1): 512

Number of Scans per Increment: 32
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Processing: Sine-bell window function in both dimensions followed by 2D Fourier

transformation.

Visualization of the Elucidation Workflow
The logical workflow for the structure elucidation of Euojaponine D using NMR spectroscopy is

depicted in the following diagram.
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Caption: Workflow for the structure elucidation of Euojaponine D.
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This comprehensive NMR-based strategy provides an unambiguous and detailed structural

assignment of Euojaponine D, paving the way for further investigation into its biological

properties and potential as a lead compound in drug discovery.

To cite this document: BenchChem. [Unraveling the Intricate Architecture of Euojaponine D:
An NMR-Based Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-
euojaponine-d-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15589033?utm_src=pdf-body
https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-euojaponine-d-structure-elucidation
https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-euojaponine-d-structure-elucidation
https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-euojaponine-d-structure-elucidation
https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-euojaponine-d-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

